Methyl 5-O-feruloylquinate

Descripción general

Descripción

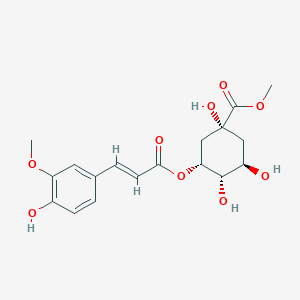

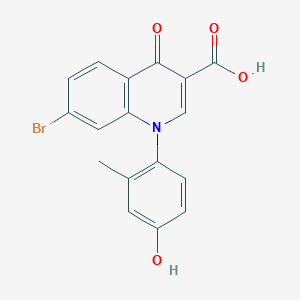

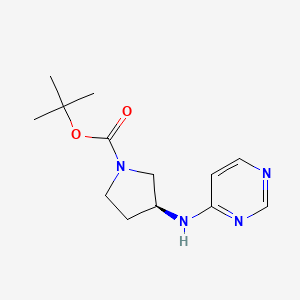

Methyl 5-O-feruloylquinate is a natural compound with the chemical formula C18H22O9. It belongs to the class of phenylpropanoids and is characterized by its unique structure. The compound is also known as methyl (1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate . Its molecular weight is approximately 382.4 g/mol.

Synthesis Analysis

The synthesis of Methyl 5-O-feruloylquinate involves the esterification of ferulic acid with methanol. This reaction results in the formation of the methyl ester of 5-O-feruloylquinate. The compound can be isolated from natural sources, such as the barks of Phellodendron amurense .

Molecular Structure Analysis

The chemical structure of Methyl 5-O-feruloylquinate consists of a cyclohexane ring with three hydroxyl groups (1, 3, and 4 positions) and an esterified carboxyl group at the 5-position. Additionally, it contains a phenyl group (4-hydroxy-3-methoxyphenyl) attached to the cyclohexane ring via a double bond. The detailed 3D structure can be visualized for better understanding .

Aplicaciones Científicas De Investigación

Antioxidant Activity

Methyl 5-O-feruloylquinate, a compound found in Embelia laeta (a woody shrub used in traditional medicine), exhibits significant antioxidant properties. Researchers have assessed its antioxidant activity through in vivo and in vitro experiments. The n-butanol fraction of E. laeta contains the highest total polyphenol and total flavonoid content, indicating potent antioxidant potential . Further studies have demonstrated that this compound has good antioxidant activity in vivo.

Tyrosinase Inhibition

Tyrosinase inhibitors play a crucial role in skincare and cosmetics. Methyl 5-O-feruloylquinate has been identified as a potential tyrosinase inhibitor. It was screened using bio-affinity ultrafiltration liquid chromatography–mass spectrometry (UF-LC-MS) and molecular docking technology. Among the identified inhibitors, chlorogenic acid (IC50 = 0.83 ± 0.09 mM) stands out as the most potent . Tyrosinase inhibition is essential for managing hyperpigmentation and related skin conditions.

Mecanismo De Acción

Target of Action

Methyl 5-O-feruloylquinate is a natural product that has been identified as a potential tyrosinase inhibitor . Tyrosinase is a key enzyme involved in the production of melanin, a pigment responsible for color in skin, hair, and eyes. By inhibiting tyrosinase, Methyl 5-O-feruloylquinate can potentially influence pigmentation processes .

Mode of Action

Methyl 5-O-feruloylquinate interacts with tyrosinase, inhibiting its activity . This interaction is likely facilitated by the compound’s molecular structure, which allows it to bind to the active site of the enzyme, preventing it from catalyzing the oxidation of phenolic compounds, the first step in melanin synthesis .

Biochemical Pathways

By inhibiting tyrosinase, Methyl 5-O-feruloylquinate disrupts the melanogenesis pathway, which could lead to reduced melanin production . This could have downstream effects on skin pigmentation, potentially lightening skin color or reducing the appearance of age spots or other hyperpigmentation disorders .

Result of Action

The molecular and cellular effects of Methyl 5-O-feruloylquinate’s action primarily involve the inhibition of tyrosinase activity, leading to a potential decrease in melanin production . This could result in changes to skin pigmentation, depending on the extent and duration of the compound’s use .

Propiedades

IUPAC Name |

methyl (1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O9/c1-25-13-7-10(3-5-11(13)19)4-6-15(21)27-14-9-18(24,17(23)26-2)8-12(20)16(14)22/h3-7,12,14,16,19-20,22,24H,8-9H2,1-2H3/b6-4+/t12-,14-,16+,18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYDMLXRLHYXSV-JZAYIOOCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@](C[C@H]([C@@H]2O)O)(C(=O)OC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-O-feruloylquinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3027984.png)

![tert-Butyl (3S)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B3027991.png)

![3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3027995.png)

![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3028000.png)